molecular formula C15H12N2O5 B5496807 N,N'-bis(1,3-benzodioxol-5-yl)urea CAS No. 342885-75-0

N,N'-bis(1,3-benzodioxol-5-yl)urea

Cat. No. B5496807
CAS RN: 342885-75-0
M. Wt: 300.27 g/mol
InChI Key: SFNUQOFRUOOFRC-UHFFFAOYSA-N
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Description

N,N’-bis(1,3-benzodioxol-5-yl)urea is a chemical compound with a molecular formula of C11H12N2O3 . It is structurally similar to other compounds such as Eutylone, a designer drug of the phenethylamine class .


Molecular Structure Analysis

The molecular structure of N,N’-bis(1,3-benzodioxol-5-yl)urea is characterized by the presence of two 1,3-benzodioxol-5-yl groups attached to a urea moiety . More detailed structural information might be available in specialized chemical databases or literature.

Scientific Research Applications

C5a Receptor Inverse Agonist

NDT 9513727 acts as a potent inverse agonist for the human C5a receptor (C5aR). The C5aR is part of the complement system, an innate immune mechanism. By specifically antagonizing the C5aR, NDT 9513727 could have therapeutic benefits without compromising the protective immune response . Key findings include:

Anticancer Potential

NDT 9513727 belongs to a class of compounds with potential anticancer activity. Although more research is needed, its structure suggests promise. Here’s a related study:

Synthesis and Antioxidant Properties

NDT 9513727 can be synthesized and evaluated for antioxidant activity. Here’s a relevant method:

properties

IUPAC Name

1,3-bis(1,3-benzodioxol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-15(16-9-1-3-11-13(5-9)21-7-19-11)17-10-2-4-12-14(6-10)22-8-20-12/h1-6H,7-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNUQOFRUOOFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298232
Record name N,N′-Bis(1,3-benzodioxol-5-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(1,3-benzodioxol-5-yl)urea

CAS RN

342885-75-0
Record name N,N′-Bis(1,3-benzodioxol-5-yl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342885-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-Bis(1,3-benzodioxol-5-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,4-methylenedioxyaniline (0.35 g) and 3,4-methylenedioxyphenyl isocyanate (0.4 g) in benzene (25 ml) was refluxed for 1 hour. The precipitate formed was filtered, washed with benzene then dried to give pure DC-0076B (0.697 g, 95%) as a pale brown solid.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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